molecular formula C24H26Br4N4O8 B1664395 Aerothionin CAS No. 28714-26-3

Aerothionin

Cat. No.: B1664395
CAS No.: 28714-26-3
M. Wt: 818.1 g/mol
InChI Key: BJWQSQOWGBUSFC-KBTIEJEYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions

Aerothionin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

CAS No.

28714-26-3

Molecular Formula

C24H26Br4N4O8

Molecular Weight

818.1 g/mol

IUPAC Name

(5S)-7,9-dibromo-N-[4-[[(5S)-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carbonyl]amino]butyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide

InChI

InChI=1S/C24H26Br4N4O8/c1-37-17-11(25)7-23(19(33)15(17)27)9-13(31-39-23)21(35)29-5-3-4-6-30-22(36)14-10-24(40-32-14)8-12(26)18(38-2)16(28)20(24)34/h7-8,19-20,33-34H,3-6,9-10H2,1-2H3,(H,29,35)(H,30,36)/t19?,20?,23-,24-/m1/s1

InChI Key

BJWQSQOWGBUSFC-KBTIEJEYSA-N

Isomeric SMILES

COC1=C(C([C@]2(CC(=NO2)C(=O)NCCCCNC(=O)C3=NO[C@@]4(C3)C=C(C(=C(C4O)Br)OC)Br)C=C1Br)O)Br

SMILES

COC1=C(C(C2(CC(=NO2)C(=O)NCCCCNC(=O)C3=NOC4(C3)C=C(C(=C(C4O)Br)OC)Br)C=C1Br)O)Br

Canonical SMILES

COC1=C(C(C2(CC(=NO2)C(=O)NCCCCNC(=O)C3=NOC4(C3)C=C(C(=C(C4O)Br)OC)Br)C=C1Br)O)Br

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Aerothionin; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aerothionin
Reactant of Route 2
Reactant of Route 2
Aerothionin
Reactant of Route 3
Aerothionin
Reactant of Route 4
Reactant of Route 4
Aerothionin
Reactant of Route 5
Aerothionin
Reactant of Route 6
Aerothionin
Customer
Q & A

Q1: What is the molecular formula and weight of Aerothionin?

A1: this compound has a molecular formula of C11H7Br4NO3 and a molecular weight of 536.83 g/mol. []

Q2: What spectroscopic data is available for this compound?

A2: Researchers commonly employ Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, HMBC, HSQC) and High-Resolution Mass Spectrometry (HRMS) for this compound's structural elucidation and identification. [, , , , , ]

Q3: What is the primary biological activity associated with this compound?

A3: this compound exhibits potent anti-tumor activity, particularly against mouse pheochromocytoma cells (MPC and MTT). [] Additionally, it displays antimycobacterial activity, inhibiting the growth of multidrug-resistant Mycobacterium tuberculosis strains. []

Q4: How does this compound exert its anti-tumor effects?

A4: this compound significantly reduces the viability of pheochromocytoma cell lines under both normoxic and hypoxic conditions. [] It also inhibits cell proliferation and effectively reduces the growth of 3D-pheochromocytoma cell spheroids. []

Q5: What is the mechanism of action of this compound against Mycobacterium tuberculosis?

A5: While the exact mechanism is not fully elucidated, this compound effectively inhibits the growth of various drug-resistant Mycobacterium tuberculosis strains, suggesting a potentially novel mode of action. []

Q6: Does this compound exhibit any activity against other Mycobacterium species?

A6: Yes, this compound demonstrates activity against Mycobacterium kansasii, Mycobacterium scrofulaceum, and Mycobacterium avium, albeit at higher concentrations compared to Mycobacterium tuberculosis. []

Q7: Does this compound display any other biological activities?

A7: this compound shows moderate cytotoxicity against the HeLa cell line [] and has been investigated for its acetylcholinesterase-inhibiting activity. [] It has also shown inhibitory potential against α-Synuclein aggregation. []

Q8: How does the structure of this compound contribute to its biological activity?

A8: While specific structure-activity relationship (SAR) studies on this compound are limited, research suggests the presence of the brominated spirocyclohexadienylisoxazole core structure as essential for its biological activities. [, , , ] Further research is needed to elucidate the impact of specific structural modifications on its potency and selectivity.

Q9: What is the ecological role of this compound in sponges?

A9: this compound, being a brominated alkaloid, likely plays a significant role in the chemical defense of sponges against predators and microbial infections. [, , ]

Q10: Is this compound found in any other organisms besides sponges?

A10: Yes, this compound has been found in the marine mollusc Tylodina perversa, which feeds on sponges like Aplysina aerophoba. [] This suggests that Tylodina perversa sequesters this compound from its diet, potentially utilizing it for its own chemical defense.

Q11: Are there any bacteria capable of producing this compound?

A11: Recent studies have identified that the marine bacterium Pseudovibrio denitrificans Ab134, isolated from the sponge Arenosclera brasiliensis, can produce this compound. [] This discovery provides insights into the potential microbial origin of this compound.

Q12: What analytical techniques are employed for the isolation and purification of this compound?

A12: Isolation and purification of this compound generally involve a combination of techniques, including solvent extraction, column chromatography, and High-Performance Liquid Chromatography (HPLC). [, , , , ]

Q13: How is this compound quantified in biological samples?

A13: Mass spectrometry coupled with chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Ultra High-Performance Liquid Chromatography (UHPLC) are commonly employed for quantifying this compound in complex matrices. [, , ]

Q14: What is the significance of studying this compound's exometabolites?

A14: Investigating this compound's presence in sponge exometabolites provides valuable insights into the sponge's chemical interactions with its environment and its potential influence on surrounding ecosystems. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.